molecular formula C13H15NO2 B11043952 N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide

N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide

Cat. No.: B11043952
M. Wt: 217.26 g/mol
InChI Key: LNIFRSLSXKIZML-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide is an organic compound that belongs to the class of ynamides These compounds are characterized by the presence of a carbon-carbon triple bond adjacent to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide typically involves the reaction of 3-methoxyphenylacetylene with an appropriate amide precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the 3-methoxyphenylacetylene is reacted with an amide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. Additionally, the presence of the methoxy group and the triple bond in the molecule can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]but-2-ynamide

InChI

InChI=1S/C13H15NO2/c1-4-6-13(15)14-10(2)11-7-5-8-12(9-11)16-3/h5,7-10H,1-3H3,(H,14,15)

InChI Key

LNIFRSLSXKIZML-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC(C)C1=CC(=CC=C1)OC

Origin of Product

United States

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